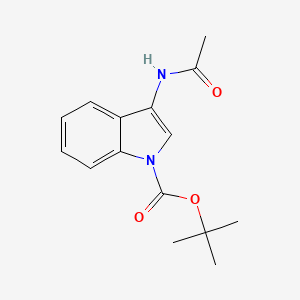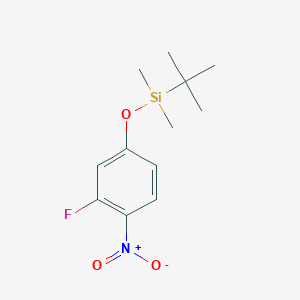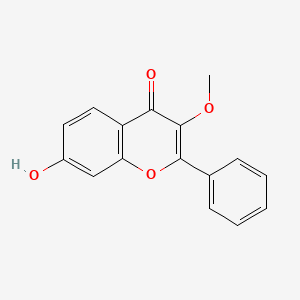silane CAS No. 64212-30-2](/img/structure/B11848895.png)
[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dicyclohexylboryl)ethyl)trimethylsilane: is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a dicyclohexylboryl group. The presence of both silicon and boron within the same molecule allows for diverse reactivity and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dicyclohexylboryl)ethyl)trimethylsilane typically involves the reaction of trimethylsilyl ethyl halides with dicyclohexylborane. One common method is the hydrosilylation of vinyltrimethylsilane with dicyclohexylborane under the influence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
On an industrial scale, the production of (2-(Dicyclohexylboryl)ethyl)trimethylsilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Dicyclohexylboryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Reduced boron species and silyl-protected alcohols.
Substitution: Various silyl ethers and amines.
Applications De Recherche Scientifique
(2-(Dicyclohexylboryl)ethyl)trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a protecting group for alcohols.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of (2-(Dicyclohexylboryl)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boron center can form stable complexes with various substrates, facilitating reactions such as cross-coupling and reduction. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Another organosilicon compound with a triple bond, used in polymer synthesis and cross-coupling reactions.
Triethylsilane: A reducing agent commonly used in organic synthesis for the reduction of carbonyl compounds and imines.
Uniqueness
(2-(Dicyclohexylboryl)ethyl)trimethylsilane is unique due to the presence of both boron and silicon within the same molecule, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
64212-30-2 |
|---|---|
Formule moléculaire |
C17H35BSi |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-dicyclohexylboranylethyl(trimethyl)silane |
InChI |
InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3 |
Clé InChI |
MNDLKTNEBHAUMT-UHFFFAOYSA-N |
SMILES canonique |
B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)


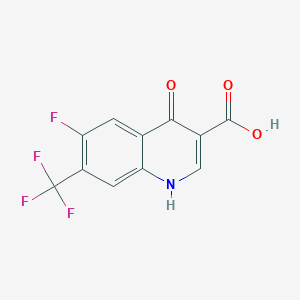
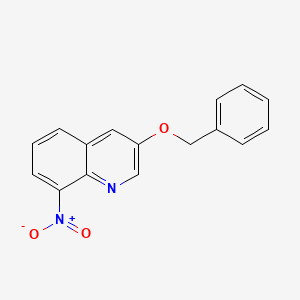

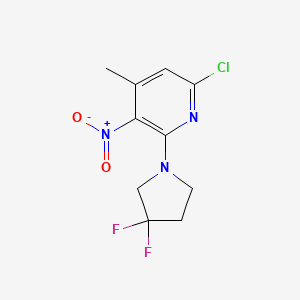
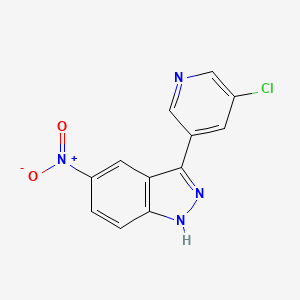

![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
